3-叔丁基戊二酮

描述

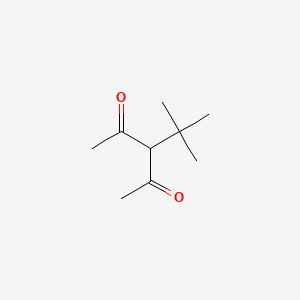

3-Tert-butylpentane-2,4-dione is a chemical compound that belongs to the class of β-diketones. It is characterized by the presence of two keto groups (C=O) on the pentane chain, with a tert-butyl group attached to the third carbon atom. This structure is significant as it influences the compound's reactivity and physical properties, such as its ability to form hydrogen bonds and its acidity.

Synthesis Analysis

The synthesis of compounds related to 3-tert-butylpentane-2,4-dione can be complex due to the presence of tert-butyl groups, which can hinder or prevent certain reactions. For instance, the synthesis of 3-(3'-triethoxysilylpropyl)pentane-2,4-dione involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst, with silylation occurring at the terminal carbon of the allyl group . Similarly, the preparation of 2-(tert-butyl)-4-phenyloxetane starts from a related diketone, 4,4-dimethyl-1-phenylpentane-1,3-dione, which is reduced and then cyclized into oxetanes .

Molecular Structure Analysis

The molecular structure of β-diketones, such as 3-tert-butylpentane-2,4-dione, is influenced by the presence of bulky substituents like the tert-butyl group. This can affect the compound's ability to form planar conjugated systems or intramolecular hydrogen bonds, as observed in the study of azo-coupling products from isomeric enaminones . The X-ray crystal structure of a related compound, 3-(3',4',5'-trimethylphenyl)pentane-2,4-dione, reveals that it exists as the enol tautomer with a strong hydrogen bond, indicating the importance of molecular structure in determining the properties of β-diketones .

Chemical Reactions Analysis

The reactivity of 3-tert-butylpentane-2,4-dione and related compounds can be quite diverse. For example, the reaction between tert-butyl isocyanide and trifluoro-4-arylbutan-2,4-diones leads to the formation of fluorinated aminoketenimines, which can further react to produce trifluoromethylated furan derivatives . The presence of tert-butyl groups can also influence the formation of hydrogen-bonded structures, as seen in the study of hydrogen-bonded chains in certain spirocyclic diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butylpentane-2,4-dione are closely related to its molecular structure. The strong hydrogen bond in the enol tautomer of a related β-diketone suggests that similar intramolecular interactions could be present in 3-tert-butylpentane-2,4-dione, affecting its hydrogen-bond energy and the percentage of keto tautomer in solution . Additionally, the acidity and C-H bond dissociation energy of a related compound, 1-tert-butylbicyclo[1.1.1]pentane, have been experimentally determined, providing insights into the strength of tertiary C-H bonds in such structures .

科学研究应用

结构和热性质

- 结构特征: 3-叔丁基戊二酮衍生物展示出独特的结构特征。例如,在对β-二酮的氰基取代偶氮衍生物的研究中,发现这些化合物,源自对称的戊二酮,在各种条件下主要呈现偶氮形式,表明分子结构稳定(Mahmudov et al., 2011)。

- 热稳定性: 这些衍生物还表现出高热稳定性。从类似3-(2-氰基苯基偶氮)戊二酮的化合物的热研究中观察到的相变峰清晰可见(Mahmudov et al., 2011)。

合成和化学反应

- 合成应用: 3-叔丁基戊二酮衍生物在合成中具有重要价值。例如,从相关化合物4,4-二甲基-1-苯基戊二酮出发,制备2-(叔丁基)-4-苯基氧杂环丁烷的几何异构体,展示了这些化合物在有机合成中的多功能性(Perna et al., 2017)。

- 化学反应: 在另一项研究中,叔丁基异氰和三氟甲基化β-二酮的反应导致新的氟代呋喃衍生物的形成,突显了这些化合物在创造新颖结构中的化学反应性(Mosslemin et al., 2004)。

互变异构和键合

- 互变异构形式: 像戊二酮和3-甲基戊二酮等化合物的二酮自由基阳离子展示出酮式和烯醇式形式。这些形式通过不同的光谱方法表征,为了解这些化合物的分子动力学和稳定性提供了见解(Nuzhdin et al., 2007)。

- 氢键合: 像3-(4′-联苯基)戊二酮这样的β-二酮衍生物主要存在烯醇互变异构体,具有非常强的氢键。这一特征对于它们的化学行为和潜在应用有着重要意义(Emsley et al., 1988)。

在分子研究中的应用

- 分子结构分析: 对3-(邻甲氧基苯硫基)戊二酮等衍生物进行密度泛函理论(DFT)计算的研究为了解分子结构和键合提供了宝贵的见解,这对于理解这些化合物的化学性质和潜在应用至关重要(Zahedi-Tabrizi et al., 2015)。

安全和危害

属性

IUPAC Name |

3-tert-butylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(10)8(7(2)11)9(3,4)5/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSTYSFZVKPLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295563 | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylpentane-2,4-dione | |

CAS RN |

13221-94-8 | |

| Record name | 13221-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)